![molecular formula C18H13F3N2O3 B2631028 N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 1904239-62-8](/img/structure/B2631028.png)
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide
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Overview
Description
The compound “N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The furan and pyridine rings in the structure suggest that this compound may have interesting chemical properties .
Synthesis Analysis
Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis. Typically, the synthesis of such compounds involves various organic chemistry reactions, possibly including amide coupling or nucleophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple aromatic rings and functional groups. The trifluoromethoxy group attached to the benzene ring is a strong electron-withdrawing group, which could have significant effects on the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group might increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
- Boronic acids and their derivatives have gained attention in drug design due to their unique properties. This compound’s structure includes a furan ring, a pyridine ring, and a trifluoromethoxybenzamide moiety. Researchers explore its potential as a boron-carrier for neutron capture therapy (NCT), a cancer treatment that utilizes boron-10 to selectively destroy tumor cells when exposed to thermal neutrons. However, stability in water remains a challenge .
Medicinal Chemistry and Drug Development
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c19-18(20,21)26-14-6-4-13(5-7-14)17(24)23-11-12-3-8-15(22-10-12)16-2-1-9-25-16/h1-10H,11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCXGZKKBDHEHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide |
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